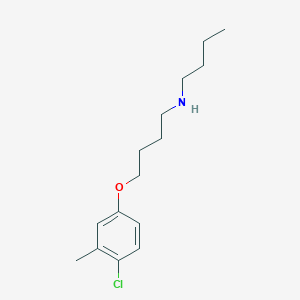
3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate is a chemical compound that belongs to the class of coumarin derivatives. It has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes such as COX-2 and MMP-9. It has also been suggested that the compound may exert its anti-bacterial effects by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
Studies have shown that 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate can inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. However, more research is needed to fully understand the biochemical and physiological effects of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate in lab experiments is its potential as a multi-functional compound with various applications. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate. One direction is to further investigate its anti-inflammatory, anti-cancer, and antibacterial properties and to identify potential targets for drug development. Another direction is to study its potential use as a pesticide and its effects on the environment. Additionally, research can be done to explore its potential use as a fluorescent probe in material science applications.
In conclusion, 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate is a promising compound with potential applications in medicine, agriculture, and material science. While more research is needed to fully understand its mechanism of action and potential side effects, there are several future directions for research on this compound.
Synthesemethoden
The synthesis of 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate can be achieved by the reaction of 7-hydroxy-4H-chromen-4-one with 2-chlorophenol in the presence of potassium carbonate and DMF followed by the reaction with 2-fluorobenzoic acid in the presence of EDCI and DMAP. The yield of the compound is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate has been studied for its potential applications in various fields. In medicine, it has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been studied for its potential use as a fluorescent probe.
Eigenschaften
IUPAC Name |
[3-(2-chlorophenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClFO5/c23-16-6-2-4-8-18(16)29-20-12-27-19-11-13(9-10-15(19)21(20)25)28-22(26)14-5-1-3-7-17(14)24/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHENDIZMXGIKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClFO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]-2-methoxybenzamide](/img/structure/B5198398.png)
![N-(3-chloro-4-methylphenyl)-3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide](/img/structure/B5198404.png)
![1,3-benzodioxol-5-yl[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5198405.png)

![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5198438.png)

![4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide](/img/structure/B5198448.png)

![2-bromo-7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5198471.png)
![N-(2-chlorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5198480.png)
![2,4-dichloro-6-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)phenol](/img/structure/B5198491.png)

![3-methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5198494.png)
![1-[4-(1-adamantyl)phenoxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5198498.png)